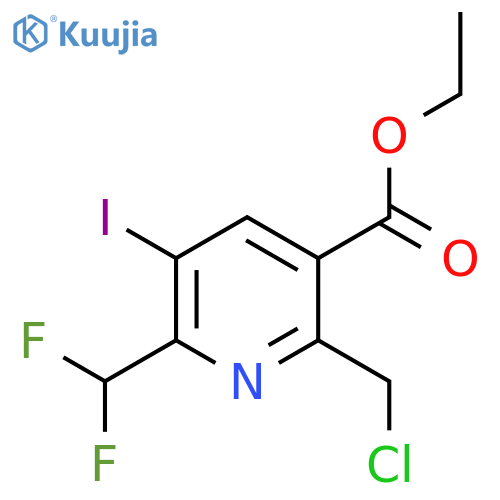

Cas no 1805623-70-4 (Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate)

Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate

-

- インチ: 1S/C10H9ClF2INO2/c1-2-17-10(16)5-3-6(14)8(9(12)13)15-7(5)4-11/h3,9H,2,4H2,1H3

- InChIKey: NQLIYNVPVVOCSO-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C(=O)OCC)C(CCl)=NC=1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 271

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 39.2

Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029021938-1g |

Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate |

1805623-70-4 | 95% | 1g |

$3,184.50 | 2022-04-01 | |

| Alichem | A029021938-500mg |

Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate |

1805623-70-4 | 95% | 500mg |

$1,836.65 | 2022-04-01 | |

| Alichem | A029021938-250mg |

Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate |

1805623-70-4 | 95% | 250mg |

$1,009.40 | 2022-04-01 |

Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate 関連文献

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylateに関する追加情報

Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate: A Comprehensive Overview

Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate, with CAS No. 1805623-70-4, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including a chloromethyl group, a difluoromethyl group, and an iodine atom. These substituents confer the molecule with distinctive chemical properties, making it a valuable compound for both academic research and industrial applications.

The synthesis of Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate involves a series of intricate chemical reactions. Researchers have employed various strategies to construct this molecule, including nucleophilic aromatic substitution, coupling reactions, and Friedel-Crafts alkylation. Recent advancements in catalytic methods have enabled the efficient synthesis of this compound with high purity and yield. For instance, the use of palladium catalysts in cross-coupling reactions has significantly streamlined the process, reducing reaction times and minimizing byproducts.

One of the most notable applications of Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate is in the field of drug discovery. The compound's unique structure allows it to act as a versatile building block for constructing bioactive molecules. For example, its iodine substituent can serve as a leaving group in nucleophilic substitution reactions, facilitating the incorporation of various bioisosteric groups. This property has been exploited in the development of potential antiviral and anticancer agents. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against several viral strains, including influenza A and Zika virus.

In addition to its role in drug discovery, Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate has found applications in materials science. The compound's pyridine ring and substituents make it an ideal candidate for use in coordination chemistry and supramolecular assembly. Researchers have utilized this compound to construct metal-organic frameworks (MOFs) with exceptional porosity and stability. These MOFs have potential applications in gas storage, catalysis, and sensing technologies.

Recent studies have also explored the environmental impact of Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate. While the compound itself is not classified as hazardous under standard conditions, its degradation products require careful monitoring to ensure minimal environmental impact. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, have been employed to study the degradation pathways of this compound under various environmental conditions.

In conclusion, Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potential uses for this compound, its significance in the scientific community is expected to grow further.

1805623-70-4 (Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate) 関連製品

- 2228968-20-3({1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine)

- 1806068-01-8(3-Bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetonitrile)

- 4945-48-6(Piperidine, 1-butyl-)

- 2680843-54-1(5-Acetamido-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid)

- 1896841-73-8(1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine)

- 80480-42-8(methyl 4,6-dioxoheptanoate)

- 41720-98-3((2R)-2-methylpyrrolidine)

- 550-90-3(7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-)

- 1805127-24-5(4-Cyano-3,5-dibromobenzoic acid)

- 2694058-37-0(rac-tert-butyl (3aR,6aS)-3-methyl-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate)